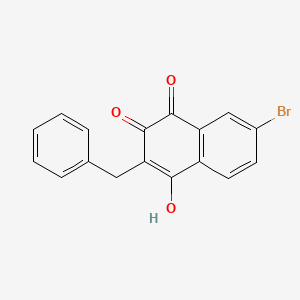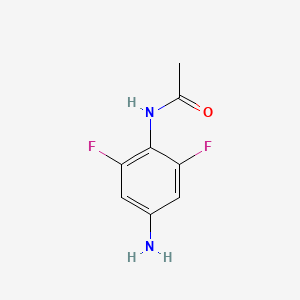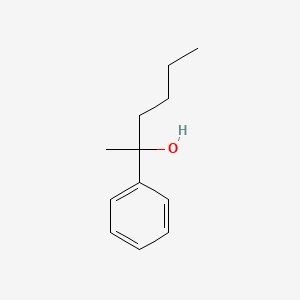
2-Hexanol, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanol, 2-phenyl- is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also bears a phenyl group (C6H5). This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexanol, 2-phenyl- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-hexanone. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran. The reaction is followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of 2-Hexanol, 2-phenyl- often involves the catalytic hydrogenation of 2-phenyl-2-hexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the carbonyl group to a hydroxyl group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phenyl-2-hexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding alkane, 2-phenylhexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 2-phenyl-2-hexanone
Reduction: 2-phenylhexane
Substitution: 2-phenyl-2-chlorohexane, 2-phenyl-2-bromohexane
Applications De Recherche Scientifique
2-Hexanol, 2-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hexanol, 2-phenyl- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-Hexanol, 2-phenyl- can be compared with other similar compounds, such as:
2-Phenyl-2-butanol: Similar structure but with a shorter carbon chain.
2-Phenyl-2-pentanol: Similar structure but with a different carbon chain length.
2-Phenyl-2-octanol: Similar structure but with a longer carbon chain.
Uniqueness
The uniqueness of 2-Hexanol, 2-phenyl- lies in its specific combination of a phenyl group and a secondary hydroxyl group on a hexane chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
4396-98-9 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-phenylhexan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
Clé InChI |
HANZCFMKZJDWMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


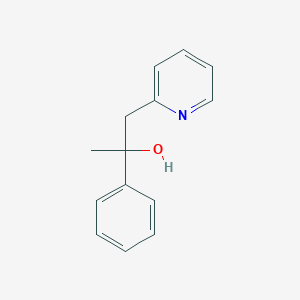
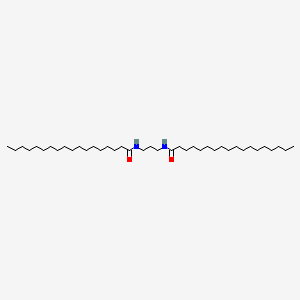
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
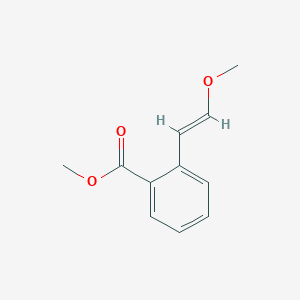
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
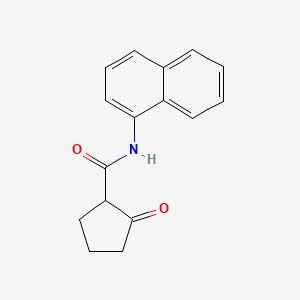

![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
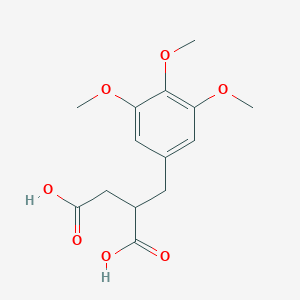
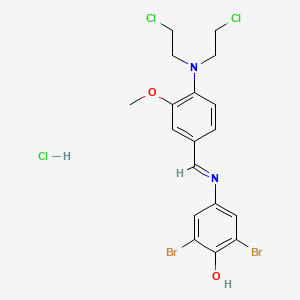

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
